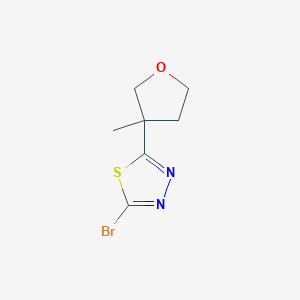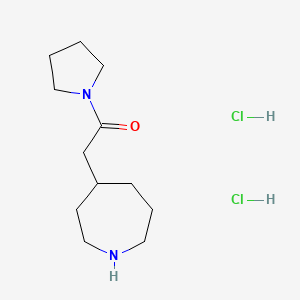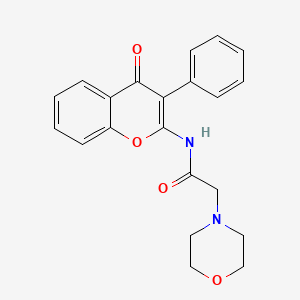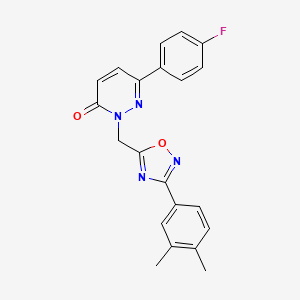
3-Aminoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoquinoline-6-carbonitrile is an organic compound that has gained importance in the scientific community as a promising scaffold for the design and development of novel drugs. It has a molecular weight of 169.19 and its IUPAC name is 3-aminoquinoline-6-carbonitrile .
Synthesis Analysis
A facile and efficient synthetic method for 3-aminoquinolines has been reported. The straightforward process starts from easily available triazoles and 2-aminobenzaldehydes .Molecular Structure Analysis
The molecular formula of 3-Aminoquinoline-6-carbonitrile is C10H7N3 . The InChI code is 1S/C10H7N3/c11-5-7-1-2-10-8 (3-7)4-9 (12)6-13-10/h1-4,6H,12H2 .Chemical Reactions Analysis
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .Physical And Chemical Properties Analysis
3-Aminoquinoline-6-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), a similar compound to 3-Aminoquinoline-6-carbonitrile. The NLO (nonlinear optical) properties (polarizability, first-order hyperpolarizability and dipole moment) were computed using different hybrid functionals. The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .
Optoelectronics
Quinoline derivatives, including 3-Aminoquinoline-6-carbonitrile, are often used in optoelectronics due to their chemical reactivity, thermal stability, electron transfer, and emission capacities. They are essential for the manufacturing of new OLED devices .
Photochemical and Photophysical Research
Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .
Antiproliferative Properties
The antiproliferative properties of the 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, which are similar to 3-Aminoquinoline-6-carbonitrile, were evaluated against selected human cancer cell lines .
Induction of Apoptosis
The potent cytotoxic compounds induce cell cycle arrest at the G2/M phases and trigger apoptosis in the different tested cancer cells .
Structure−Activity Relationship (SAR) Study
The structure−activity relationship (SAR) study showcases the substitution of some specific groups at the 4-, 6-, and 9-positions in the prepared 2-amino-4H-pyrano[3,2-h]quinoline derivatives, which indicates that the lipophilicity manipulates the ability of these moieties against the diverse cell lines .
Mecanismo De Acción
Target of Action
The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .
Mode of Action
3-Aminoquinoline-6-carbonitrile interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by 3-Aminoquinoline-6-carbonitrile results in changes to the function of its physiological substrates, affecting various cellular processes .
Biochemical Pathways
The inhibition of protein kinase CK2 by 3-Aminoquinoline-6-carbonitrile affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .
Pharmacokinetics
The pharmacokinetic properties of 3-Aminoquinoline-6-carbonitrile include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of 3-Aminoquinoline-6-carbonitrile, influencing its distribution within the body .
Result of Action
The molecular and cellular effects of 3-Aminoquinoline-6-carbonitrile’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .
Safety and Hazards
Direcciones Futuras
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, 3-Aminoquinoline-6-carbonitrile, as a quinoline derivative, may have potential for further studies and applications in these fields.
Propiedades
IUPAC Name |
3-aminoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBBZGBNDHMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoline-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)
![ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2589985.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)


![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)


